Product packaging for S-Farnesyl cysteine(Cat. No.:)

S-Farnesyl cysteine

Cat. No.: B1220872
M. Wt: 325.5 g/mol
InChI Key: SYSLNQMKLROGCL-KRWDZBQOSA-N
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Description

Overview of Protein Prenylation as a Fundamental Post-Translational Modification

Protein prenylation is a type of post-translational modification where a farnesyl group or a geranylgeranyl group is attached to a cysteine residue of a protein. wikipedia.org This process is catalyzed by three enzymes: farnesyltransferase, Caax protease, and geranylgeranyltransferase I. wikipedia.org The addition of these lipid groups, which are hydrophobic, helps anchor the protein to cell membranes. creative-proteomics.comumich.edu This localization is critical for the function of many proteins, especially those involved in cellular signaling. creative-proteomics.comumich.edu

Prenylation is a conserved process found in all eukaryotic cells and is essential for the proper function of numerous proteins, including the Ras family of GTPases and heterotrimeric G-proteins. nih.govmdpi.com These proteins are key players in a variety of cellular processes, such as cell growth, differentiation, and survival. creative-proteomics.com

Two main types of prenylation are farnesylation and geranylgeranylation. creative-proteomics.com Farnesylation involves the attachment of a 15-carbon farnesyl group, while geranylgeranylation involves the addition of a 20-carbon geranylgeranyl group. creative-proteomics.comumich.edu The specific type of prenylation a protein undergoes is determined by a sequence motif at its C-terminus. wikipedia.org

FeatureFarnesylationGeranylgeranylation
Lipid Group 15-carbon farnesyl group20-carbon geranylgeranyl group
Enzyme Farnesyltransferase (FTase)Geranylgeranyltransferase (GGTase)
C-terminal Motif CaaX (X = M, S, Q, A, or C)CaaX (X = L or E)
Primary Location Plasma membraneEndoplasmic reticulum, Golgi apparatus

This table provides a comparison of the key features of farnesylation and geranylgeranylation.

Definition and Biological Significance of S-Farnesylation and S-Farnesylcysteine

S-farnesylation is the specific type of prenylation that involves the covalent attachment of a 15-carbon farnesyl group to a cysteine residue within a protein. creative-proteomics.com This reaction is catalyzed by the enzyme farnesyltransferase (FTase). wikipedia.org The resulting modified cysteine is known as S-farnesylcysteine. nih.gov

The biological significance of S-farnesylation is vast. It is a critical step for the membrane targeting and subsequent function of a large number of proteins. nih.gov By anchoring proteins to cellular membranes, S-farnesylation facilitates their participation in signaling pathways that regulate fundamental cellular processes. creative-proteomics.com For instance, the farnesylation of Ras proteins is the initial step in a signaling cascade that controls cell growth, differentiation, and survival. creative-proteomics.com

Furthermore, S-farnesylation is not limited to localizing proteins to the plasma membrane; it also targets proteins to other membrane structures like intracellular organelles. nih.gov For example, the protein phosphatases PRL-1, -2, and -3 are directed to the early endosome through farnesylation. nih.gov The nuclear protein lamin A, essential for nuclear envelope architecture, also undergoes farnesylation as part of its maturation process. nih.gov

The carboxy-terminal S-farnesylcysteine is crucial for the membrane anchorage and transforming activities of Ras oncoproteins. nih.gov Several proteins involved in signal transduction are carboxyl methylated at their COOH-terminal S-farnesylcysteine residues, including members of the Ras superfamily and the gamma-subunits of heterotrimeric G-proteins. nih.gov This suggests that carboxyl methylation plays a role in regulating receptor-mediated signal transduction. nih.gov

ProteinFunctionRole of Farnesylation
Ras Signal transduction, cell growthMembrane association and activation
RhoB Cytoskeletal regulation, cell motilityMembrane localization
CENP-E, CENP-F Mitotic spindle checkpointProper centromere function
Lamin A Nuclear envelope architectureLocalization to the nuclear lamina
PRL phosphatases Signal transductionLocalization to early endosomes
Rhodopsin kinase Light adaptation in visionRegulation of rhodopsin phosphorylation
ZAP (long-isoform) Antiviral activityTargeting to endolysosomes

This table lists examples of farnesylated proteins and the significance of their modification.

Historical Context and Discovery of Protein Farnesylation

The discovery of protein prenylation dates back to 1978 in fungi. nih.gov Nearly a decade later, the first prenylated protein in mammalian cells, farnesylated lamin B, was identified. nih.gov A significant breakthrough came with the discovery that the oncoprotein Ras requires farnesylation for its function, which sparked immense interest in this field. acs.org This finding established a direct link between protein farnesylation and cancer, as Ras mutations are found in over 30% of human cancers. nih.govyoutube.com

Initially, research focused on developing farnesyltransferase inhibitors (FTIs) as a potential cancer therapy to block the activity of oncogenic Ras. nih.gov While these inhibitors showed promise in preclinical studies, their effectiveness in clinical trials against Ras-dependent tumors has been varied. acs.org This is partly because some forms of Ras can undergo an alternative form of prenylation, geranylgeranylation, when farnesylation is blocked. wikipedia.org

Subsequent research has revealed that a wide range of proteins beyond Ras are farnesylated, and this modification is crucial for their diverse functions in cellular processes. nih.gov For example, the centromeric proteins CENP-E and CENP-F, which are important for the mitotic spindle checkpoint, are farnesylated. nih.gov The discovery that a farnesylated form of prelamin A is involved in Hutchinson-Gilford progeria syndrome has also opened up new avenues for the therapeutic use of FTIs. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31NO2S B1220872 S-Farnesyl cysteine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H31NO2S

Molecular Weight

325.5 g/mol

IUPAC Name

(2R)-2-amino-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)propanoic acid

InChI

InChI=1S/C18H31NO2S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-22-13-17(19)18(20)21/h7,9,11,17H,5-6,8,10,12-13,19H2,1-4H3,(H,20,21)/t17-/m0/s1

InChI Key

SYSLNQMKLROGCL-KRWDZBQOSA-N

Isomeric SMILES

CC(=CCCC(=CCCC(=CCSC[C@@H](C(=O)O)N)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)N)C)C)C

Synonyms

S-farnesyl cysteine
S-farnesylcysteine

Origin of Product

United States

Enzymatic Machinery and Biosynthetic Pathway of S Farnesylcysteine Modification

The CAAX Motif: Recognition and Specificity in Protein Prenylation

The journey of a protein destined for farnesylation begins with a specific C-terminal sequence known as the CAAX motif. wikipedia.orgnih.gov This motif, composed of four amino acids, acts as a recognition signal for the prenylation machinery. biorxiv.orgnih.gov

The components of the CAAX motif are defined as follows:

C : A cysteine residue that becomes the site of farnesylation. biorxiv.orgwikipedia.org

a : Typically represents an aliphatic amino acid. biorxiv.orgnih.gov

a : Another aliphatic amino acid. biorxiv.orgnih.gov

X : The terminal amino acid, which plays a crucial role in determining the type of prenylation. biorxiv.orgwikipedia.org

The identity of the "X" residue is a key determinant for whether a protein will be farnesylated or geranylgeranylated. wikipedia.orgmdpi.com For farnesylation to occur, the "X" position is generally occupied by methionine, serine, glutamine, or alanine (B10760859). wikipedia.orgmdpi.comebi.ac.uk In contrast, if the "X" residue is leucine (B10760876) or phenylalanine, the protein is more likely to undergo geranylgeranylation. wikipedia.orgmdpi.com This specificity ensures that the correct lipid group is attached to the appropriate protein, thereby directing it to its proper cellular location and function. nih.govoup.com The CAAX motif is found on a wide array of proteins, including the Ras superfamily of small GTPases, nuclear lamins, and the γ-subunit of heterotrimeric G proteins, all of which are vital for cellular processes like proliferation, differentiation, and signal transduction. nih.govnih.gov

Table 1: CAAX Motif Specificity
"X" Residue in CAAX MotifType of Prenylation
Methionine, Serine, Glutamine, AlanineFarnesylation wikipedia.orgmdpi.comebi.ac.uk
Leucine, PhenylalanineGeranylgeranylation wikipedia.orgmdpi.com

Protein Farnesyltransferase (FTase)

Protein farnesyltransferase (FTase) is the enzyme responsible for catalyzing the attachment of a 15-carbon farnesyl group to the cysteine residue within the CAAX motif. wikipedia.orgebi.ac.uk

Molecular Structure and Active Site Characteristics

Mammalian FTase is a heterodimeric enzyme composed of an α-subunit and a β-subunit. wikipedia.orgjapsonline.com The α-subunit is comprised of a double layer of paired alpha helices that partially envelop the β-subunit. wikipedia.orgjapsonline.com The β-subunit forms a barrel-like structure from its alpha helices. wikipedia.orgjapsonline.com The active site is a cleft formed at the intersection of these two subunits. japsonline.comnih.gov

A critical feature of the active site is the presence of a zinc ion (Zn2+), which is coordinated by residues within the β-subunit, specifically Asp297β, Cys299β, and His362β. researchgate.netmdpi.com This zinc ion is essential for the catalytic activity of the enzyme. researchgate.netmdpi.com The active site also contains a hydrophobic pocket that accommodates the farnesyl diphosphate (B83284) (FPP), the donor of the farnesyl group. wikipedia.orgrcsb.org This pocket is lined with highly conserved aromatic residues, which contribute to the specific binding of the farnesyl isoprenoid. nih.govrcsb.org

Catalytic Mechanism of Farnesyl Transfer

The transfer of the farnesyl group is a well-coordinated event. The process is believed to follow a concerted, associative mechanism. ebi.ac.uk Kinetic studies suggest an ordered binding mechanism where farnesyl diphosphate (FPP) binds to the enzyme first, followed by the protein substrate containing the CAAX motif. researchgate.net

The key steps in the catalytic cycle are:

Binding of FPP : The farnesyl diphosphate molecule binds within the hydrophobic pocket of the FTase active site. wikipedia.orgrcsb.org

Binding of CAAX Protein : The C-terminal CAAX motif of the target protein then binds to the enzyme, with the cysteine residue's thiol group positioned near the FPP and the catalytic zinc ion. wikipedia.orgresearchgate.net

Nucleophilic Attack : The cysteine's thiol group, activated by the zinc ion, performs a nucleophilic attack on the C1 carbon of the farnesyl group of FPP. wikipedia.orgmdpi.com This attack is an SN2-type reaction. wikipedia.org

Formation of Thioether Bond : A stable thioether linkage is formed between the cysteine and the farnesyl group, resulting in the S-farnesylcysteine modification. wikipedia.org

Product Release : Diphosphate is released, and subsequently, the farnesylated protein is released, which is the rate-limiting step of the reaction. researchgate.net

Substrate Specificity and Determinants for Farnesylation

The specificity of FTase for its substrates is determined by several factors. The primary determinant is the "X" residue of the CAAX motif. researchgate.net FTase preferentially recognizes proteins with methionine, serine, glutamine, or alanine at the X position. nih.govwikipedia.org

The a2 (B175372) position of the CAAX motif also contributes to substrate selectivity, as it is buried within the active site. researchgate.net In contrast, the a1 residue is solvent-exposed and can accommodate a wider variety of amino acids. researchgate.net The enzyme's hydrophobic binding pocket for FPP acts as a "molecular ruler," discriminating against isoprenoids of different lengths, thus ensuring the transfer of a 15-carbon farnesyl group. rcsb.org While FTase can bind geranylgeranyl diphosphate (GGPP), it is unable to efficiently transfer the larger geranylgeranyl group, making GGPP an inhibitor of FTase. researchgate.net Research has also indicated that residues upstream of the CAAX motif can influence the efficiency of farnesylation. biorxiv.org

Table 2: Key Residues in FTase Active Site
ResidueSubunitRole
Asp297β, Cys299β, His362βBetaCoordinate the catalytic zinc ion researchgate.netmdpi.com
Aromatic ResiduesBetaLine the hydrophobic pocket for FPP binding nih.govrcsb.org
Lys164αAlphaInteracts with the α-phosphate of FPP and is important for substrate binding and catalysis portlandpress.comacs.org
H248β, Y300βBetaForm hydrogen bonds with the β-phosphate of FPP, stabilizing the transition state acs.org

Post-Farnesylation Processing Enzymes

Following the initial farnesylation by FTase, the newly modified protein undergoes further processing to become fully mature and functional. nih.gov

Ras-Converting Enzyme 1 (RCE1)-Mediated Proteolytic Cleavage

After farnesylation, the protein moves to the endoplasmic reticulum, where it encounters Ras-converting enzyme 1 (RCE1). nih.govnih.govmolbiolcell.org RCE1 is an integral membrane endoprotease that catalyzes the proteolytic cleavage of the terminal three amino acids (the -AAX) from the farnesylated C-terminus. nih.govnih.govwikigenes.org This cleavage exposes the now-terminal S-farnesylcysteine residue. nih.gov

RCE1's activity is specific to prenylated substrates; it will not cleave proteins that have not undergone farnesylation or geranylgeranylation. nih.govcarnegiescience.edu The specificity of RCE1 is largely determined by the a2 residue of the original CAAX motif, with a preference for isoleucine, leucine, or valine. nih.govcarnegiescience.edu The crystal structure of an RCE1 homolog reveals a unique architecture with eight transmembrane helices and a catalytic site located within the membrane. nih.govrcsb.org The proposed mechanism involves a glutamate-activated water molecule that acts as the nucleophile for peptide bond hydrolysis. nih.govnih.govrcsb.org This post-farnesylation cleavage is a crucial step for the proper trafficking and membrane association of many farnesylated proteins, including Ras. molbiolcell.orgpsu.edu

Following the RCE1-mediated cleavage, the newly exposed carboxyl group of the S-farnesylcysteine is typically methylated by another enzyme, isoprenylcysteine carboxyl methyltransferase (ICMT), completing the post-translational modification process. pnas.org

Isoprenylcysteine Carboxyl Methyltransferase (ICMT)-Mediated Methylation

The final enzymatic step in the processing of many farnesylated proteins is the methylation of the newly exposed S-farnesylcysteine residue. nih.govnih.gov This reaction is catalyzed by the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT), an integral membrane protein located in the endoplasmic reticulum. maayanlab.cloudwikipedia.org ICMT is the sole known prenylcysteine protein-dependent methyltransferase and plays a pivotal role in the post-translational regulation of prenylated proteins. medchemexpress.com

The methylation process involves the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the α-carboxyl group of the C-terminal farnesylated cysteine. nih.gov This enzymatic action neutralizes the negative charge of the carboxyl group, augmenting the hydrophobicity of the protein's C-terminus. medchemexpress.commdpi.comresearchgate.net The increased hydrophobicity enhances the protein's affinity for cellular membranes, facilitating its proper anchoring and subcellular localization, which is critical for its function. maayanlab.cloudresearchgate.net

ICMT's function is essential for the proper localization and activity of numerous key signaling proteins that terminate in a "CaaX" motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal residue. Substrates for ICMT include members of the Ras and Rho families of small GTPases, as well as nuclear lamins and the gamma subunits of heterotrimeric G-proteins. maayanlab.cloudnih.gov For instance, methylation by ICMT is crucial for targeting Ras proteins to the plasma membrane, a necessary step for their role in signaling pathways that regulate cell proliferation and differentiation. maayanlab.cloud Inhibition of ICMT can lead to the mislocalization of these proteins, disrupting downstream signaling and cellular processes like cell adhesion and migration. nih.govmaayanlab.cloud

The significance of ICMT is underscored by its evolutionary conservation and the embryonic lethality observed in mice lacking the ICMT gene. jneurosci.org Research into ICMT has identified various inhibitors that compete with the endogenous S-farnesylcysteine substrate, such as N-acetyl-S-farnesylcysteine (AFC). nih.govmolbiolcell.org These inhibitors serve as valuable tools for studying the biological consequences of blocking this specific methylation event.

Table 1: Examples of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors and Substrates
CompoundTypeReported IC50 (µM)Reference
ICMT-IN-1Inhibitor0.0013 medchemexpress.com
ICMT-IN-28Inhibitor0.008 medchemexpress.com
ICMT-IN-7Inhibitor0.015 medchemexpress.com
ICMT-IN-15Inhibitor0.032 medchemexpress.com
ICMT-IN-52Inhibitor0.052 medchemexpress.com
ICMT-IN-6Inhibitor0.09 medchemexpress.com
ICMT-IN-34Inhibitor0.17 medchemexpress.com
ICMT-IN-24Inhibitor0.19 medchemexpress.com
(S)-ICMT-IN-3Inhibitor0.23 medchemexpress.com
ICMT-IN-30Inhibitor0.27 medchemexpress.com
ICMT-IN-5Inhibitor0.3 medchemexpress.com
ICMT-IN-50Inhibitor0.31 medchemexpress.com
ICMT-IN-51Inhibitor0.55 medchemexpress.com
N-acetyl-S-farnesylcysteine (AFC)Substrate/InhibitorN/A (KM ~45 µM) nih.govmolbiolcell.org

Upstream Isoprenoid Biosynthesis Pathways Supplying Farnesyl Pyrophosphate

The farnesyl group attached to cysteine residues is derived from farnesyl pyrophosphate (FPP), a key 15-carbon isoprenoid intermediate. researchgate.net The primary route for the biosynthesis of FPP in mammalian cells is the mevalonate (B85504) (MVA) pathway. nih.govnih.govmcgill.ca This metabolic pathway is responsible for producing FPP and geranylgeranyl pyrophosphate (GGPP), which are the essential precursors for protein prenylation. nih.govmcgill.ca

The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govmcgill.ca The rate-limiting step in this pathway is catalyzed by HMG-CoA reductase, which converts HMG-CoA to mevalonic acid. mcgill.ca

The synthesis of FPP itself is catalyzed by Farnesyl Pyrophosphate Synthase (FPPS). researchgate.netresearchgate.net This enzyme facilitates two sequential head-to-tail condensation reactions. mcgill.caresearchgate.net First, FPPS catalyzes the condensation of DMAPP with one molecule of IPP to form the 10-carbon intermediate, geranyl pyrophosphate (GPP). mcgill.ca Subsequently, FPPS adds a second molecule of IPP to GPP, yielding the 15-carbon FPP. mcgill.ca FPP stands at a critical branch point in the isoprenoid pathway, serving not only as the farnesyl donor for protein farnesyltransferase but also as a precursor for the synthesis of sterols (like cholesterol), dolichols, and coenzyme Q. researchgate.netwikipedia.org

Table 2: Key Enzymes in the Upstream Biosynthesis of Farnesyl Pyrophosphate (FPP) via the Mevalonate Pathway
EnzymeAbbreviationFunctionReference
HMG-CoA ReductaseHMGCRCatalyzes the conversion of HMG-CoA to mevalonate; the rate-limiting step of the pathway. researchgate.netmcgill.ca
Geranyl Pyrophosphate SynthaseGPPSCatalyzes the formation of the 10-carbon geranyl pyrophosphate (GPP) from IPP and DMAPP. researchgate.net
Farnesyl Pyrophosphate SynthaseFPPSCatalyzes the sequential condensation of two IPP molecules with DMAPP to form the 15-carbon FPP. researchgate.netresearchgate.netmdpi.com

Molecular and Cellular Functions of S Farnesylcysteine Modified Proteins

Membrane Association and Subcellular Localization of Farnesylated Proteins

The covalent attachment of the hydrophobic farnesyl group to a protein's C-terminal CaaX motif is catalyzed by the enzyme farnesyltransferase. creative-proteomics.comwikipedia.org This lipid modification increases the protein's hydrophobicity, promoting its interaction with cellular membranes. wikipedia.org For many signaling proteins, this membrane association is essential for their function, bringing them into proximity with their activators, effectors, and downstream signaling components. wikipedia.orgnih.gov

The subcellular localization of farnesylated proteins is not random; rather, it is a tightly regulated process that ensures their proper function. Farnesylation primarily targets proteins to the plasma membrane, but also to other endomembrane compartments like the endoplasmic reticulum and the Golgi apparatus. creative-proteomics.comnih.gov For instance, the farnesylation of Ras proteins is a key step for their association with the inner leaflet of the plasma membrane, where they act as molecular switches in signal transduction. creative-proteomics.comnih.gov

In some cases, farnesylation acts in concert with other signals to ensure precise subcellular targeting. For example, the protein CYP85A2 requires both an N-terminal secretory signal and a C-terminal farnesylation motif for its correct localization to endomembrane compartments. nih.govnih.gov The absence of the farnesylation motif leads to protein instability and mislocalization. nih.gov Similarly, for N-ras, both farnesylation and subsequent S-palmitoylation are required for stable plasma membrane anchoring. nih.gov This dual lipid modification acts as a "kinetic trapping" mechanism, ensuring the protein remains at its site of action. nih.gov

The importance of farnesylation in subcellular localization is further highlighted by studies on mitotic checkpoint proteins. The kinetochore localization of human Spindly, a protein essential for proper chromosome segregation, is dependent on its farnesylation. rupress.org Inhibition of farnesyl transferase abrogates its ability to localize to the kinetochore, leading to mitotic defects. rupress.org This demonstrates a novel role for farnesylation in targeting proteins to specific subcellular structures through protein-protein interactions, in this case with the RZZ complex. rupress.org

Table 1: Examples of Farnesylated Proteins and their Subcellular Localization

ProteinFamilyPrimary LocalizationFunctional Consequence of Farnesylation
RasRas superfamily of small GTPasesPlasma membraneEssential for membrane anchoring and subsequent activation of downstream signaling pathways. creative-proteomics.comnih.gov
Gγ subunit of transducinHeterotrimeric G proteinCilia of rod photoreceptorsPrerequisite for trafficking to the cilium and subsequent phototransduction. frontiersin.orgnih.gov
CYP85A2Cytochrome P450Endomembrane compartmentsRequired for protein stability and correct subcellular targeting. nih.govnih.gov
CENP-E, CENP-FKinesin-like motor proteinsCentromeres, kinetochoresAssociation with the mitotic spindle checkpoint. nih.govmdpi.com
hSpindlyMitotic checkpoint proteinKinetochoresEssential for interaction with the RZZ complex and kinetochore localization. rupress.org
Lamin AIntermediate filament proteinNuclear laminaNecessary for the proper processing of its precursor, prelamin A. mdpi.com

Involvement in Intracellular Signal Transduction Pathways

S-farnesylcysteine modification is a cornerstone of many intracellular signal transduction pathways, enabling the proper function of key regulatory proteins.

The Ras superfamily of small GTPases acts as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state to regulate a multitude of cellular processes. nih.govnih.gov Farnesylation of Ras proteins is indispensable for their function. creative-proteomics.comnih.gov This lipid modification facilitates their attachment to the plasma membrane, a critical step for their activation by upstream signals and subsequent interaction with downstream effector proteins. wikipedia.orgnih.gov

Once localized to the membrane, the conformation of Ras proteins is altered, particularly in two mobile regions known as switch I and switch II. nih.govmdpi.com In the active, GTP-bound state, these switch regions provide a platform for the binding of effector proteins, which contain specific Ras-binding (RB) or Ras-association (RA) domains. nih.govmdpi.com

Research has shown that farnesylation not only anchors Ras to the membrane but also directly influences its interaction with specific effectors. For example, the farnesylation of Ras significantly increases its binding affinity for the p110γ subunit of phosphoinositide 3-kinase (PI3K), while having no effect on its interaction with the p110α subunit. nih.gov This suggests a direct interaction between the farnesyl moiety and the effector protein. nih.gov Furthermore, the complex between farnesylated Ras-GTP and p110γ exhibits a reduced dissociation rate, which protects Ras from inactivation by GTPase-activating proteins (GAPs). nih.gov

The S-nitrosylation of cysteine residues near the C-terminus of Ras can inhibit its farnesylation, preventing its integration into the plasma membrane and thereby enhancing its GTPase activity. mdpi.com Conversely, S-nitrosylation of the conserved Cys118 residue, which is exposed on the protein surface, can enhance guanine (B1146940) nucleotide exchange, leading to Ras activation. mdpi.com

Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial intermediaries in signal transduction, linking G protein-coupled receptors (GPCRs) to intracellular effectors. rupress.org The γ subunit of many heterotrimeric G proteins undergoes C-terminal farnesylation. frontiersin.orgnih.gov This modification is essential for the proper functioning of the G protein complex.

Farnesylation of the Gγ subunit is a prerequisite for the membrane targeting of the Gβγ dimer. frontiersin.org This membrane association is critical for the interaction of the G protein heterotrimer with its cognate GPCR. nih.govresearchgate.net Studies using the rhodopsin/transducin system in rod photoreceptors have provided significant insights into this process. The transducin Gγ₁ subunit must be farnesylated for the Gβγ complex to be trafficked to the cilia (rod outer segments), where phototransduction occurs. frontiersin.orgnih.gov Non-farnesylated Gβγ dimers are excluded from the cilia, rendering them unable to participate in the light-signaling cascade. nih.gov

Beyond membrane targeting, the farnesyl group on the Gγ subunit also plays a more direct role in the interaction with the GPCR. nih.govresearchgate.net A farnesylated peptide corresponding to the C-terminus of the Gγ subunit of transducin can directly interact with and stabilize the active form of rhodopsin, metarhodopsin II. nih.govresearchgate.net This indicates that both the farnesyl moiety and the amino acid sequence of the Gγ C-terminus are specific determinants of the receptor-G protein interaction. nih.gov There is evidence for a specific farnesyl docking site within rhodopsin, suggesting a direct interaction between the lipid modification and the receptor. rupress.org

The Ras superfamily of small GTPases is divided into five major families: Ras, Rho, Rab, Arf, and Ran. nih.govnih.gov While the Ras family is primarily involved in cell growth and metabolism, the other families regulate a diverse array of cellular functions.

Rho family GTPases are central regulators of the actin cytoskeleton, cell motility, and adhesion. creative-proteomics.comnih.gov Like Ras proteins, many Rho family members, such as RhoB, are farnesylated. mdpi.com This modification is crucial for their localization to the appropriate cellular membranes and for their interaction with downstream effectors that control cytoskeletal dynamics. creative-proteomics.com

Rab and Arf family GTPases are key regulators of intracellular vesicle trafficking. creative-proteomics.comnih.gov Rab proteins are involved in the budding, transport, and fusion of vesicles, while Arf proteins regulate the formation of vesicle coats. nih.gov While many Rab proteins are geranylgeranylated, a related but distinct form of prenylation, some members of these families can be farnesylated. nih.gov This lipid modification anchors them to specific membrane compartments, ensuring the fidelity of vesicular transport. creative-proteomics.com

The post-translational modification of these small GTPases, including farnesylation, is a critical regulatory mechanism that allows for their precise spatial and temporal control, thereby orchestrating complex cellular processes.

Regulation of Fundamental Cellular Processes

Farnesylated proteins are deeply integrated into the regulatory networks that control fundamental cellular processes, most notably cell growth and proliferation.

The role of farnesylated proteins in cell growth and proliferation is perhaps best exemplified by the Ras proteins. wikipedia.orgnih.gov As key components of signaling pathways that link cell-surface receptors to the nucleus, Ras proteins are critical for transmitting signals that promote cell division. mdpi.com The farnesylation of Ras is an absolute requirement for its oncogenic activity. nih.gov

Beyond Ras, other farnesylated proteins are also involved in cell cycle control. nih.gov The centromere-associated motor proteins CENP-E and CENP-F, which are farnesylated at their C-termini, play critical roles in mitosis, particularly in the mitotic spindle checkpoint. nih.govmdpi.com The farnesylation of these proteins is necessary for their proper function during cell division.

The small GTPase RhoB is another farnesylated protein that influences cell proliferation. mdpi.com Interestingly, the type of prenylation on RhoB can determine its effect on cell growth. While farnesylated RhoB can promote proliferation, the geranylgeranylated form of RhoB, which can be produced when farnesyltransferase is inhibited, is associated with a loss of growth-promoting activity. nih.gov

Studies using farnesyltransferase inhibitors (FTIs) have provided further evidence for the importance of farnesylation in cell cycle progression. nih.gov Treatment of cancer cells with FTIs can lead to alterations in the cell cycle, including enrichment of cells in the G0/G1 phase or accumulation in the G2/M phase, depending on the cell line. nih.gov In plant cells, the activity of farnesyltransferase fluctuates during the cell cycle, and inhibition of this enzyme blocks mitosis, suggesting a requirement for farnesylation for progression through the S phase and the G1 to S phase transition. nih.gov

Table 2: Key Farnesylated Proteins in Cell Growth and Proliferation

ProteinProtein FamilyRole in Cell CycleImpact of Farnesylation
RasRas superfamily of small GTPasesTransduces mitogenic signals, promotes cell division. mdpi.comEssential for membrane localization and oncogenic transformation. nih.gov
RhebRas superfamily of small GTPasesMay play a role in the G1 phase of the cell cycle. nih.govFacilitates membrane association and signaling functions.
CENP-E, CENP-FKinesin-like motor proteinsFunction in the mitotic spindle checkpoint. mdpi.comFarnesylation is required for their proper function during mitosis. nih.govmdpi.com
RhoBRho family of small GTPasesRegulates cell proliferation. mdpi.comFarnesylated form promotes cell growth. nih.gov

Influence on Cell Differentiation and Apoptosis

The post-translational modification of proteins by the addition of a farnesyl group to a cysteine residue, forming S-farnesylcysteine, is a critical event in the regulation of cellular processes, including cell differentiation and apoptosis. This lipid modification facilitates the membrane localization and protein-protein interactions of key signaling proteins.

One of the most well-studied families of farnesylated proteins with a profound impact on cell fate is the Ras superfamily of small GTPases. The proper anchoring of Ras proteins to the inner leaflet of the plasma membrane, a process dependent on their C-terminal S-farnesylcysteine, is essential for their function in controlling cell growth, differentiation, and survival. Disruption of Ras signaling pathways is a hallmark of many cancers, highlighting the importance of farnesylation in maintaining normal cellular homeostasis.

The influence of S-farnesylcysteine on apoptosis, or programmed cell death, is also significantly mediated through Ras proteins. The farnesylation of Ras is crucial for its apoptotic signaling. frontiersin.org This is, in part, due to the interaction of membrane-associated Ras with members of the Bcl-2 family of proteins, which are central regulators of apoptosis. frontiersin.org Furthermore, analogs of farnesylcysteine have been shown to induce apoptosis in various cell lines, suggesting that modulation of farnesylation-dependent pathways can directly impact cell survival.

In addition to Ras, other farnesylated proteins contribute to the regulation of these fundamental cellular decisions. The farnesylation of Rheb (Ras homolog enriched in brain), another member of the Ras superfamily, is critical for its role in cell cycle progression from the G0/G1 phase. nih.gov By controlling cell cycle entry, farnesylated Rheb indirectly influences the balance between cell proliferation and differentiation.

The table below summarizes key S-farnesylcysteine modified proteins and their roles in cell differentiation and apoptosis.

Protein FamilySpecific Protein(s)Role in Cell Differentiation and Apoptosis
Ras SuperfamilyH-Ras, K-Ras, N-RasRegulation of cell growth, differentiation, and survival through signaling pathways. Essential for apoptotic signaling through interaction with Bcl-2 family proteins. frontiersin.org
Ras SuperfamilyRhebPromotes cell cycle progression from G0/G1, thereby influencing the decision to proliferate or differentiate. nih.gov

Contributions to Cytoskeletal Dynamics and Vesicular Trafficking

While direct modification of core cytoskeletal proteins like actin and tubulin by S-farnesylation is not a primary mechanism of regulation, the farnesylation of key signaling proteins plays a crucial indirect role in orchestrating cytoskeletal dynamics and vesicular trafficking. These processes are fundamental for maintaining cell shape, motility, and intracellular transport.

The Ras superfamily of small GTPases, once farnesylated and localized to cellular membranes, are central hubs for signaling pathways that control the organization and remodeling of the actin cytoskeleton. These pathways influence cell morphology, adhesion, and migration.

Similarly, vesicular trafficking, the process of transporting molecules within the cell via membrane-bound vesicles, is heavily regulated by farnesylated proteins. Rab proteins, a subgroup of the Ras superfamily, are key regulators of vesicle formation, transport along the cytoskeleton, and fusion with target membranes. Although many Rab proteins are geranylgeranylated, a related prenylation modification, the principles of lipid anchoring for membrane association and function are conserved.

The farnesylated protein Rheb, which is involved in cell growth and proliferation, also indirectly influences cytoskeletal organization and vesicular transport to support these processes. sdbonline.org By activating the mTORC1 signaling pathway, Rheb promotes the synthesis of proteins and lipids necessary for cell growth, which requires coordinated cytoskeletal support and vesicular transport for the delivery of materials to expanding cellular compartments. frontiersin.org

Roles in Mitotic Spindle Regulation and Kinetochore Localization

The accurate segregation of chromosomes during mitosis is paramount for genomic stability and is orchestrated by the mitotic spindle, a complex apparatus composed of microtubules. The attachment of microtubules to chromosomes occurs at specialized protein structures called kinetochores. S-farnesylation of specific proteins is essential for the proper localization and function of key components of the kinetochore and the mitotic checkpoint.

A prime example of the critical role of S-farnesylation in mitosis is the protein Spindly. Farnesylation of a cysteine residue at the C-terminus of human Spindly (hSpindly) is indispensable for its recruitment to the kinetochore. nih.govsdbonline.org Once localized, Spindly plays a crucial role in recruiting the dynein-dynactin motor complex to the kinetochore, which is necessary for the proper alignment of chromosomes at the metaphase plate and for silencing the spindle assembly checkpoint. nih.gov Inhibition of farnesyltransferase, the enzyme responsible for this modification, abrogates the localization of hSpindly to the kinetochore, leading to mitotic defects. nih.govsdbonline.org

Other important farnesylated proteins involved in mitotic progression include the centromere-associated proteins CENP-E and CENP-F. nih.gov These proteins are also localized to the kinetochore and are involved in capturing and stabilizing microtubule attachments, as well as in chromosome congression. nih.gov The farnesylation of CENP-E and CENP-F is thought to facilitate their association with the kinetochore and their interaction with other mitotic proteins.

The table below details key S-farnesylcysteine modified proteins and their functions in mitotic spindle regulation and kinetochore localization.

ProteinFunction in MitosisConsequence of Farnesylation
SpindlyRecruits the dynein-dynactin motor complex to the kinetochore, essential for chromosome alignment and mitotic checkpoint signaling. nih.govEssential for its localization to the kinetochore. nih.govsdbonline.org
CENP-EA kinetochore-associated motor protein involved in chromosome congression and microtubule attachment. nih.govFacilitates its localization and function at the kinetochore.
CENP-FA large coiled-coil protein that localizes to the outer kinetochore and is involved in microtubule binding and mitotic checkpoint control. nih.govContributes to its proper localization and function during mitosis.

Interplay with Other Protein Post-Translational Modifications

Synergy and Distinct Roles with S-Palmitoylation in Protein Targeting

S-farnesylation and S-palmitoylation are two distinct types of lipid post-translational modifications that often work in concert to ensure the precise subcellular localization and function of proteins, particularly those involved in signal transduction at cellular membranes.

A classic example of the synergy between these two modifications is seen in the processing of Ras proteins. Farnesylation of the cysteine in the C-terminal CAAX motif is the first step, which provides a moderate affinity for cellular membranes, allowing the protein to transiently associate with the endoplasmic reticulum. elifesciences.org This initial membrane tethering is a prerequisite for the subsequent S-palmitoylation of one or two nearby cysteine residues. elifesciences.org The addition of the palmitoyl (B13399708) group, a saturated 16-carbon fatty acid, significantly increases the hydrophobicity of the protein's C-terminus, leading to a much more stable and robust anchoring to the membrane. elifesciences.org This "two-signal" model is crucial for the correct trafficking of Ras proteins from the Golgi apparatus to the plasma membrane. elifesciences.org

While they act synergistically, S-farnesylation and S-palmitoylation also have distinct roles. S-farnesylation, being a stable thioether linkage, is generally considered an irreversible modification that serves as a permanent membrane anchor. In contrast, S-palmitoylation involves a thioester bond that is reversible, allowing for dynamic cycles of palmitoylation and depalmitoylation. ox.ac.uk This reversibility provides a mechanism for regulating a protein's localization and activity. For instance, the dynamic palmitoylation of Ras proteins allows for their shuttling between the plasma membrane and the Golgi, thereby modulating their signaling output. elifesciences.org

The table below compares the features of S-farnesylation and S-palmitoylation in the context of protein targeting.

FeatureS-FarnesylationS-Palmitoylation
Lipid Moiety 15-carbon farnesyl group16-carbon palmitoyl group
Linkage ThioetherThioester
Reversibility Generally irreversibleReversible
Role in Targeting Initial, stable membrane tetheringStable membrane anchoring, dynamic regulation of localization
Synergy Often a prerequisite for subsequent palmitoylation.Works with farnesylation to provide strong membrane affinity.

Cross-Talk with Other Protein Modifications

The functional outcomes of S-farnesylation are often modulated by a complex interplay, or "cross-talk," with other post-translational modifications (PTMs) on the same protein or on interacting partners. This cross-talk adds a further layer of regulatory complexity to cellular signaling networks.

A prominent example of such interplay is the cross-talk between farnesylation and phosphorylation. The phosphorylation of amino acid residues in close proximity to the farnesylated cysteine can alter the electrostatic properties of the protein's C-terminus. This can influence its interaction with cellular membranes and with other proteins. For instance, the interaction between the farnesylated protein Rnd3 and the 14-3-3ζ protein is enhanced by the phosphorylation of serine residues near the farnesylated cysteine. frontiersin.org In this case, farnesylation and phosphorylation cooperate to strengthen a protein-protein interaction. frontiersin.org Conversely, phosphorylation can also antagonize the effects of farnesylation. For example, phosphorylation of Bcl-2 has been shown to be influenced by its association with farnesylated H-Ras, which in turn can affect the progression of apoptosis. frontiersin.org

In addition to phosphorylation, S-farnesylation can also be followed by the enzymatic removal of the three terminal amino acids and carboxyl methylation of the newly exposed S-farnesylcysteine. biosyn.comnih.gov This methylation neutralizes the negative charge of the carboxyl group, further increasing the hydrophobicity of the C-terminus and enhancing membrane association. biosyn.com This sequence of modifications—farnesylation, proteolysis, and methylation—is a well-established processing pathway for Ras proteins and other CAAX-box containing proteins.

While less is known about the direct cross-talk between S-farnesylation and other PTMs like ubiquitination, acetylation, or SUMOylation, it is clear that these modifications can occur on the same proteins or within the same signaling complexes. This co-occurrence suggests the potential for intricate regulatory circuits where the status of one modification can influence another, ultimately fine-tuning the protein's function, stability, or localization.

Metabolism and De Prenylation of S Farnesylcysteine

Farnesylcysteine Lyase (FCLY): An Enzyme for Farnesylcysteine Degradation

Farnesylcysteine Lyase (FCLY), also known as prenylcysteine oxidase 1 (PCYOX1), is a flavoprotein that catalyzes the oxidative cleavage of the thioether bond in S-farnesylcysteine uniprot.orgsemanticscholar.orgnih.gov. This enzymatic activity is essential for the metabolism and turnover of prenylated proteins, releasing free cysteine and farnesal (B56415) oup.comnih.govresearchgate.net.

Enzymatic Mechanism and Substrate Specificity of FCLY

The catalytic mechanism of FCLY involves the FAD cofactor and molecular oxygen uniprot.orgnih.govresearchgate.net. The process begins with the abstraction of a hydrogen atom from the C-1 position of the farnesyl moiety, specifically the pro-S hydrogen, via a sequential one-electron transfer to FAD nih.govresearchgate.net. This step generates a thiocarbenium ion intermediate researchgate.netnih.gov. This intermediate is then hydrolyzed by a water molecule, forming a hemithioacetal intermediate researchgate.netnih.gov. The catalytic cycle is completed by the oxidation of the reduced FADH₂ by molecular oxygen, yielding hydrogen peroxide and the final products: free cysteine and farnesal uniprot.orgnih.govresearchgate.net.

FCLY exhibits significant substrate specificity. In Arabidopsis thaliana, the FCLY enzyme demonstrates high selectivity for S-farnesyl-L-cysteine over S-geranylgeranyl-L-cysteine (GGC) uniprot.orgresearchgate.netnih.gov. It can also recognize N-acetyl-farnesylcysteine uniprot.orgnih.govebi.ac.uk. In contrast, mammalian prenylcysteine lyases have been reported to lack significant specificity for the isoprenoid tail, showing similar kinetics for both farnesylcysteine and geranylgeranylcysteine nih.gov.

Table 1: Substrate Specificity of Farnesylcysteine Lyase (FCLY)

Substrate AnalogueRelative Activity/InhibitionNotesReferences
S-farnesyl-L-cysteine (FC)HighPrimary substrate uniprot.orgnih.gov
S-geranylgeranyl-L-cysteine (GGC)Low/Weak InhibitionArabidopsis FCLY shows high selectivity for FC over GGC. Mammalian FCLY shows less specificity. uniprot.orgresearchgate.netnih.gov
N-acetyl-farnesylcysteine (AFC)Moderate InhibitionRecognized by Arabidopsis FCLY, but with higher IC₅₀ values than FC. uniprot.orgnih.gov
Farnesyl homocysteineModerate InhibitionRecognized by Arabidopsis FCLY, but with higher IC₅₀ values than FC. nih.gov

Physiological Roles of FCLY in Isoprenoid Turnover

FCLY plays a critical role in the metabolic turnover of prenylated proteins semanticscholar.orgnih.govcapes.gov.br. Prenylated proteins constitute up to 2% of cellular proteins, and their degradation releases farnesylcysteine or geranylgeranylcysteine semanticscholar.orgcapes.gov.br. FCLY cleaves the stable thioether bond, liberating cysteine and the corresponding isoprenoid aldehyde (farnesal or geranylgeranial) oup.comnih.govresearchgate.net. This process is vital for recycling these components and maintaining cellular homeostasis.

In plants, such as Arabidopsis thaliana, FCLY is involved in the detoxification and recycling of farnesylcysteine oup.comebi.ac.uk. The farnesal produced by FCLY can be further reduced to farnesol, which can then be re-phosphorylated to farnesyl diphosphate (B83284), re-entering the isoprenoid biosynthetic pathway oup.comnih.gov. This salvage pathway is important for maintaining isoprenoid pools researchgate.net. Furthermore, mutations in the FCLY gene in Arabidopsis have been linked to an enhanced response to abscisic acid (ABA), suggesting a role for FCLY in regulating plant hormone signaling pathways nih.govebi.ac.ukrhea-db.org.

Regulatory Mechanisms Governing S-Farnesylcysteine Turnover

The turnover of S-farnesylcysteine is indirectly regulated by the expression and activity of FCLY, as well as the availability of its substrate, S-farnesylcysteine nih.govebi.ac.uk. In Arabidopsis, the accumulation of S-farnesylcysteine in fcly mutants leads to an enhanced response to ABA, which is further exacerbated by exogenous FC nih.govebi.ac.uk. This phenotype can be reversed by the overexpression of isoprenylcysteine methyltransferase (ICMT), suggesting that FC accumulation may inhibit ICMT activity nih.gov.

Advanced Research Methodologies and Experimental Models in S Farnesylcysteine Studies

In Vitro Biochemical Assays for Enzyme Kinetics and Protein-Lipid Interactions

In vitro biochemical assays are foundational for characterizing the enzymatic machinery responsible for protein farnesylation and for directly probing the interactions between S-Farnesylcysteine and its target proteins or lipid environments. These assays typically involve purified enzymes, substrates, and reaction components under controlled conditions.

Farnesyltransferase (FTase) activity is commonly assessed using in vitro systems. These assays often measure the transfer of a farnesyl group from the isoprenoid diphosphate (B83284), farnesyl pyrophosphate (FPP), to a cysteine residue at the C-terminus of a target peptide or protein substrate. Kinetic parameters, such as Vmax (maximum reaction velocity) and Km (Michaelis constant), are determined by varying substrate concentrations and measuring product formation. For instance, studies have utilized synthetic peptides mimicking the C-terminal prenylation motif (e.g., CVLS) to quantify FTase activity.

Investigating protein-lipid interactions, particularly the binding of farnesylated proteins to membranes or specific lipid domains, is also achieved through in vitro methods. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to measure the binding affinity and thermodynamics of farnesylated peptides or proteins to lipid bilayers or liposomes. These experiments help elucidate how the farnesyl lipid anchor facilitates membrane association and potentially protein-protein interactions within membrane microdomains.

A representative in vitro assay setup might involve:

ComponentDescriptionRole in Study
Farnesyl Pyrophosphate (FPP)Isoprenoid precursor providing the farnesyl group.Substrate for farnesyltransferase.
Target Peptide/ProteinPeptide or protein containing a C-terminal Cysteine (e.g., CVLS motif).Acceptor of the farnesyl group.
Farnesyltransferase (FTase)Purified enzyme catalyzing the transfer of the farnesyl group.Enzyme kinetics and mechanism of action studies.
Buffer SystemOptimized buffer conditions (pH, salt concentration) to maintain enzyme activity and protein stability.Ensures optimal enzymatic reaction environment.
Detection MethodRadiolabeled FPP (e.g., ³H-FPP) or fluorescently labeled peptides to quantify product formation.Quantifies the extent of farnesylation.

Cell-Based Research Models for Functional and Mechanistic Studies

Cell-based models are indispensable for understanding the biological roles of S-Farnesylcysteine modification in a complex cellular environment. These models allow researchers to study the functional consequences of farnesylation on protein trafficking, signaling pathways, and cellular processes.

Mammalian cell lines, such as HEK293, HeLa, or various cancer cell lines, are frequently used. These cells can be manipulated through genetic engineering or treatment with specific inhibitors to alter farnesylation status. For instance, studies might investigate the effect of inhibiting farnesyltransferase on the localization of known farnesylated proteins, like Ras or nuclear lamins, using immunofluorescence microscopy.

Yeast models, particularly Saccharomyces cerevisiae, also serve as valuable systems due to their genetic tractability and conserved prenylation machinery. Researchers can create yeast strains with mutations in genes encoding FTase subunits or prenylated proteins to study the essentiality of farnesylation for cell viability and growth.

Functional studies often involve:

Overexpression: Introducing genes encoding farnesyltransferases or specific farnesylated proteins to observe effects on cellular processes.

Gene Knockout/Knockdown: Using techniques like CRISPR-Cas9 or RNA interference to reduce or eliminate the expression of FTase subunits or target proteins, revealing their roles.

Treatment with Inhibitors: Applying farnesyltransferase inhibitors (FTIs) to block farnesylation and observe downstream effects on cell proliferation, differentiation, or signaling.

Synthetic Approaches to S-Farnesylcysteine and Its Analogs as Research Probes

The synthesis of S-Farnesylcysteine itself typically involves the chemical coupling of a farnesyl group to the thiol moiety of cysteine. This process requires careful protection and deprotection strategies for the amino and carboxyl groups of cysteine to ensure regioselective attachment of the isoprenoid chain.

Researchers also synthesize analogs of S-Farnesylcysteine to study specific aspects of the farnesylation process. These analogs can include:

Isotopically Labeled SFC: Incorporating stable isotopes (e.g., ¹³C, ²H) into the farnesyl group or cysteine residue, which are invaluable for mass spectrometry-based quantitative proteomics and metabolic tracing studies.

Fluorescently Tagged SFC: Attaching a fluorescent reporter molecule to the farnesyl chain or cysteine, enabling direct visualization and tracking of farnesylated molecules within cells or in vitro.

Non-hydrolyzable Analogs: Designing analogs that mimic the farnesyl group but are resistant to enzymatic cleavage, allowing for studies on the stability and turnover of the prenyl modification.

These synthetic probes are essential for:

Mechanism of Action Studies: Understanding how FTase recognizes and binds substrates.

Quantitative Analysis: Measuring the extent of farnesylation in complex biological samples.

Developing New Inhibitors: Using synthetic analogs as scaffolds for drug discovery.

Advanced Analytical Techniques for Characterization of S-Farnesylated Proteins

Characterizing proteins modified with S-Farnesylcysteine requires sophisticated analytical techniques capable of detecting and quantifying this specific post-translational modification in complex biological matrices. Mass spectrometry (MS) is the cornerstone of these characterization efforts.

Proteomic approaches, often involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are employed to identify and quantify farnesylated proteins in cell lysates or tissue extracts. Proteins are typically digested into peptides, and then analyzed. The farnesyl modification (C15H23O) adds significant mass to a cysteine residue, which can be detected as a characteristic mass shift in the resulting peptides.

Key analytical strategies include:

Peptide Enrichment: Techniques such as affinity purification using antibodies specific for farnesylated peptides or chemical enrichment methods are used to isolate modified peptides from complex mixtures, increasing sensitivity.

Tandem Mass Spectrometry (MS/MS): Fragmentation of precursor ions allows for the determination of peptide sequence and the precise location of the farnesyl modification. This is crucial for confirming the S-farnesylcysteine linkage.

Quantitative Proteomics: Isotope-coded affinity tags (ICAT) or isobaric tags for relative and absolute quantitation (iTRAQ, TMT) can be used to compare farnesylation levels between different experimental conditions.

Site-Specific Analysis: Advanced MS techniques can pinpoint the exact cysteine residue that has undergone farnesylation, which is critical for understanding protein function.

These advanced analytical methods enable researchers to create comprehensive maps of farnesylated proteins within a cell or organism, providing insights into the biological pathways regulated by this modification.

Application of Pharmacological Modulators (e.g., Farnesyltransferase Inhibitors, ICMT Inhibitors) as Research Tools

Pharmacological modulators that target the farnesylation pathway serve as powerful tools to investigate the functional significance of S-Farnesylcysteine modification. Farnesyltransferase inhibitors (FTIs) and Isoprenylcysteine Carboxylmethyltransferase (ICMT) inhibitors are prime examples.

Farnesyltransferase Inhibitors (FTIs): These compounds directly block the activity of farnesyltransferase, thereby preventing the farnesylation of target proteins. By treating cells or model organisms with FTIs, researchers can observe the downstream effects of inhibiting this modification. For example, studies have used FTIs to demonstrate that blocking farnesylation can lead to the accumulation of unprenylated proteins in the cytosol, altered cell signaling, and impacts on cell proliferation and differentiation. The differential effects of FTIs on various farnesylated proteins can also be studied to understand substrate specificity and pathway redundancy.

Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitors: ICMT is an enzyme that methylates the carboxyl group of the farnesylated cysteine residue. This methylation is often the final step in the prenylation process and is critical for the proper function of many prenylated proteins, such as Ras and nuclear lamins. Inhibiting ICMT leads to the accumulation of unmethylated, farnesylated proteins, which may have altered cellular localization or function compared to their methylated counterparts. ICMT inhibitors are used to dissect the role of this specific methylation step in protein trafficking, membrane association, and biological signaling.

The application of these inhibitors allows researchers to:

Establish Causality: Demonstrate that observed cellular phenotypes are directly caused by the inhibition of farnesylation or its subsequent methylation.

Identify Target Proteins: By observing which proteins are affected by inhibitor treatment, researchers can identify novel substrates of the farnesylation pathway.

Explore Therapeutic Potential: While this article focuses on research tools, the study of these inhibitors also informs potential therapeutic strategies targeting diseases where aberrant prenylation is implicated.

Genetic Models and In Vivo Studies in Model Organisms (e.g., Yeast, Arabidopsis, Animal Models for molecular insights)

Genetic models and in vivo studies in a range of model organisms provide invaluable insights into the fundamental biological roles of S-Farnesylcysteine modification and the farnesylation pathway in a complete organismal context. These studies complement in vitro and cell-based approaches by revealing physiological consequences and developmental impacts.

Yeast (Saccharomyces cerevisiae): Yeast genetics is highly advanced, allowing for the creation of null mutants or conditional knockouts for genes encoding FTase subunits (e.g., RABA1, RABA2). Studies in yeast have revealed that farnesylation is essential for the proper localization and function of proteins involved in vesicular transport and cell wall integrity. For example, disruption of farnesylation pathways in yeast can lead to growth defects and altered protein localization.

Plants (Arabidopsis thaliana): In Arabidopsis, farnesylation is crucial for various developmental processes, including hormone signaling and responses to environmental stress. Genetic studies involving mutations in plant FTase genes have identified roles for farnesylation in root development, leaf morphology, and pathogen defense. For instance, altered farnesylation can impact the signaling of plant hormones like brassinosteroids.

Animal Models:

Drosophila melanogaster (Fruit Fly): Genetic screens and mutant analysis in Drosophila have implicated farnesylation in processes such as wing development, neuronal function, and circadian rhythms. Studying farnesylated proteins like Ras homologues in flies provides insights into conserved signaling pathways.

Danio rerio (Zebrafish): Zebrafish offer advantages for studying developmental processes due to their external fertilization and rapid development. Genetic manipulation of farnesylation components in zebrafish has revealed roles in embryonic patterning and organogenesis.

Rodent Models (Mice, Rats): Genetically engineered mouse models with targeted deletions or mutations in FTase subunits or specific farnesylated proteins are critical for understanding the physiological and pathological roles of farnesylation. These models have been instrumental in studying cancer, neurological disorders, and metabolic diseases where aberrant prenylation is implicated. For example, mice lacking functional FTase subunits often exhibit severe developmental defects or embryonic lethality, highlighting the essentiality of farnesylation.

These in vivo studies, often combined with molecular genetics and biochemical analyses, are essential for translating findings from simpler systems to complex multicellular organisms and for understanding the integrated roles of S-Farnesylcysteine modification in health and disease.

Molecular Pathophysiological Implications and Future Research Directions

Role of S-Farnesylation Dysregulation in Molecular Disease Mechanisms

Errors in the farnesylation process, either through mutations in the target proteins or the enzymes involved, can lead to aberrant protein function, which underpins several disease states. nih.govcreative-biolabs.com

The role of farnesylation in cancer is centrally linked to the Ras superfamily of small GTPases, which are pivotal regulators of cell growth, differentiation, and survival. hmdb.ca For Ras proteins to function, they must be anchored to the inner surface of the plasma membrane, a process facilitated by the S-farnesylcysteine modification at their C-terminal CaaX motif. wikipedia.orgaacrjournals.org Mutations in ras genes are common in many cancers, resulting in a constitutively active, farnesylated Ras protein that promotes uncontrolled cell proliferation and division. abcam.com Interfering with the farnesylation of Ras oncoproteins is therefore considered an attractive strategy for anticancer drug development. taylorandfrancis.com

Dysregulated farnesylation of other proteins also contributes to oncogenesis. For instance, Rho family proteins, such as RHOB and RHOE (RND3), are implicated in tumor progression and survival. kuraoncology.commdpi.com The inhibition of farnesylation has been shown to affect the activity of these proteins. mdpi.com Furthermore, research has identified other farnesylated proteins with roles in cancer, including centromere proteins (CENP-E, CENP-F) involved in mitosis and the PRL family of protein tyrosine phosphatases that regulate cell growth. mdpi.comaacrjournals.org The chemokine CXCL12 pathway, implicated in cancer progression, has also been linked to the farnesylated proteins RHOE and PRICKLE2, suggesting this pathway is a target of farnesyltransferase inhibitors. kuraoncology.com

Table 1: Farnesylated Proteins Implicated in Oncogenesis

Protein Family/NameRole in Cell Signaling & OncogenesisReference
Ras Superfamily (e.g., H-Ras, K-Ras, N-Ras) Regulate cell growth, proliferation, and apoptosis. Mutations lead to constitutive activation and uncontrolled cell division. abcam.com abcam.com
Rho Family (e.g., RHOB, RHOE) Involved in cell proliferation, tumor progression, and survival. mdpi.com RHOE is linked to the CXCL12 pathway. kuraoncology.com kuraoncology.commdpi.com
Centromere Proteins (CENP-E, CENP-F) Kinesin motor proteins required for microtubule attachment and sister chromatid separation during mitosis. mdpi.com mdpi.com
PRL Family of Tyrosine Phosphatases Regulate cell growth and mitosis; upregulated in numerous tumor cell lines. mdpi.comaacrjournals.org mdpi.comaacrjournals.org
PRICKLE2 Farnesylated protein associated with CXCL12 expression in bone marrow stroma. kuraoncology.com kuraoncology.com

Laminopathies are a group of genetic diseases caused by mutations in genes encoding proteins of the nuclear lamina, most notably the LMNA gene. frontiersin.orgmdpi.com A devastating example is Hutchinson-Gilford progeria syndrome (HGPS), a premature aging disease. aging-us.comnih.gov The molecular basis of HGPS lies in a specific LMNA mutation that results in the production of a truncated, mutant form of prelamin A called "progerin". ahajournals.orgpnas.org

Normally, prelamin A undergoes a series of post-translational modifications: its C-terminal cysteine is farnesylated, followed by proteolytic cleavages and carboxymethylation. pnas.orgnih.gov A final cleavage by the zinc metalloprotease ZMPSTE24 removes the farnesylated C-terminus to produce mature, non-farnesylated lamin A. ahajournals.orgnih.gov In HGPS, the progerin protein is farnesylated but lacks the ZMPSTE24 cleavage site. ahajournals.orgpnas.org This results in the accumulation of a permanently farnesylated progerin that remains tethered to the inner nuclear membrane. frontiersin.orgnih.gov This aberrant accumulation disrupts the integrity of the nuclear envelope, causing misshapen nuclei, altered chromatin organization, and genomic instability, which are hallmarks of the disease. nih.govnih.gov The retention of the S-farnesylcysteine moiety is therefore central to the molecular pathology of HGPS and related progeroid syndromes. nih.govgoogle.com.na

Table 2: Key Molecules in Farnesylation-Related Progeroid Syndromes

MoleculeDescriptionRole in Disease (e.g., HGPS)Reference
Prelamin A The precursor to mature lamin A, containing a C-terminal CaaX motif. pnas.orgUndergoes farnesylation as part of its normal processing. jci.org pnas.orgjci.org
Progerin A truncated, mutant version of prelamin A produced in HGPS. ahajournals.orgLacks the ZMPSTE24 cleavage site, leading to permanent farnesylation and accumulation at the nuclear rim. frontiersin.orgahajournals.org frontiersin.orgahajournals.org
ZMPSTE24 A zinc metalloprotease responsible for the final cleavage of farnesylated prelamin A. ahajournals.orgIn HGPS, it cannot cleave progerin. ahajournals.org Loss-of-function mutations in ZMPSTE24 also cause progeroid disorders due to the accumulation of farnesylated, full-length prelamin A. nih.govpnas.org nih.govahajournals.orgpnas.org
S-Farnesylcysteine The farnesylated cysteine residue.Its permanent attachment to progerin is the key molecular defect leading to nuclear abnormalities and disease pathology. nih.govgoogle.com.na nih.govgoogle.com.na

Protein farnesylation is emerging as a significant component of the inflammatory response. plos.org Studies using N-acetyl-S-farnesyl-L-cysteine (AFC), a synthetic analog, have shown that it can inhibit key inflammatory processes such as neutrophil chemotaxis. ncats.ionih.gov Topical application of AFC has been demonstrated to inhibit acute skin inflammation in mouse models by reducing edema and neutrophil infiltration. nih.govresearchgate.net Further research indicates that AFC and related isoprenylcysteine compounds may exert their anti-inflammatory effects by blocking the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

In systemic inflammatory conditions, such as major burn injuries or sepsis, protein farnesylation appears to be upregulated. plos.org In a mouse model of burn injury, increased expression of farnesyltransferase and higher levels of farnesylated proteins were observed in skeletal muscle, coinciding with inflammatory responses and metabolic dysfunction. plos.org Treatment with a farnesyltransferase inhibitor prevented these changes, suggesting that increased protein farnesylation plays a pivotal role in the inflammatory cascade following major trauma. plos.org

The dysregulation of farnesylation pathways has been implicated in a range of other molecular disorders beyond cancer and progeria. nih.govnih.gov

Neurodegenerative Diseases: There is emerging evidence linking farnesylation to the pathogenesis of Alzheimer's disease (AD). nih.gov Studies have found that the levels of farnesyltransferase (FT) are significantly elevated in the brains of individuals with AD. nih.govnih.gov This upregulation of protein farnesylation is considered a potential early driver in the pathogenic cascade of AD. nih.gov Pharmacological inhibition of farnesylation has shown benefits against amyloid-β and tau pathologies in cellular and animal models. nih.gov Inhibition of farnesylation is also being explored as a potential therapeutic strategy for Parkinson's disease, as it may help activate cellular waste disposal systems to clear pathological alpha-synuclein. scienceofparkinsons.com

Cardiovascular Disease: The accumulation of progerin in vascular cells is a key factor in the accelerated atherosclerosis seen in HGPS. ahajournals.org Beyond progeria, dysregulation of small GTPase function, which is dependent on farnesylation, has been implicated in cardiovascular diseases. nih.gov

Chronic Fatigue Syndrome (CFS): One study found increased levels of IgM antibodies directed against S-farnesyl-L-cysteine in patients with CFS. hmdb.ca This suggests that oxidative or nitrosative stress may damage farnesylated proteins like Ras, leading to a potentially pathogenic immune response and disturbed cellular regulation. hmdb.ca

S-Farnesylcysteine as a Research Biomarker for Investigating Molecular Pathology

The critical role of farnesylation in disease has positioned S-farnesylcysteine and related farnesylated proteins as valuable biomarkers for molecular pathology research and clinical investigation. wikipedia.org

The farnesylation status of certain proteins can serve as a pharmacodynamic biomarker to monitor the effectiveness of farnesyltransferase inhibitors (FTIs) in clinical trials. mdpi.com A key example is the DnaJ homolog HDJ2, a farnesylated protein whose prenylation status is measured in patients to confirm that an FTI has successfully inhibited its target enzyme. mdpi.com

Furthermore, the expression levels of specific farnesylated proteins may serve as predictive biomarkers to identify patients who are most likely to respond to FTI therapy. kuraoncology.com For instance, in certain lymphomas, the gene expression of the farnesylated proteins RHOE and PRICKLE2 is strongly associated with the expression of CXCL12, a chemokine involved in cancer progression. kuraoncology.com This suggests that the expression of these farnesylated proteins could be used to select patients for treatment with FTIs that target the CXCL12 pathway. kuraoncology.com In patients with chronic fatigue syndrome, elevated IgM antibodies to S-farnesyl-L-cysteine may act as a biomarker indicating immune system response to damaged farnesylated proteins. hmdb.ca

Unanswered Questions and Emerging Research Avenues in S-Farnesylcysteine Biology

Despite significant advances, several fundamental questions in S-farnesylcysteine biology remain, opening up new avenues for future research.

A primary challenge is the incomplete identification of the full complement of farnesylated proteins in the human genome—the "farnesylome". plos.org While the CaaX motif is the canonical signal for farnesylation, recent work has shown that other sequences can also be recognized, suggesting that many FTase substrates are yet to be discovered. researcher.lifeplos.org Identifying these novel targets could reveal new functions for farnesylation and provide new therapeutic targets for diseases. plos.org

While FTIs were initially developed to target Ras in cancer, their clinical efficacy has been moderate in broad patient populations, and their mechanisms of action are more complex than first understood. aacrjournals.orgnih.govtandfonline.com A significant research direction is to identify the specific molecular signatures and farnesylated protein profiles within tumors that confer sensitivity to FTIs. tandfonline.com This would enable a precision medicine approach, matching the right patient to the right FTI-based therapy. nih.gov

The development of better biomarkers is crucial. A major hurdle for the broader application of FTIs is the lack of biomarkers that can effectively predict and monitor clinical responses. nih.gov Future work will likely focus on discovering more robust pharmacodynamic and predictive biomarkers.

Finally, while inhibiting farnesylation shows promise for diseases like progeria and certain cancers, a key challenge is achieving therapeutic specificity. scienceofparkinsons.com Since farnesyltransferase targets a wide array of proteins essential for normal physiology, broad inhibition can have unintended consequences. scienceofparkinsons.comnih.gov An emerging avenue of research is to find ways to selectively modulate the farnesylation of a single pathogenic protein or pathway without affecting global farnesylation, a complex but potentially transformative goal.

Development of Novel Research Tools and Probes Targeting S-Farnesylation Pathways

The intricate role of S-farnesylation in cellular processes has spurred the development of sophisticated chemical tools and probes to dissect these pathways. These research tools are instrumental in identifying farnesylated proteins, quantifying their abundance, visualizing their subcellular localization, and probing the activity of the enzymes involved, particularly farnesyltransferase (FTase). The strategies employed often involve the metabolic incorporation of modified isoprenoid precursors or the use of enzyme-specific probes.

A prominent strategy is the use of bioorthogonal chemical reporters. news-medical.net These are small molecules with functional groups that are inert within biological systems but can undergo specific chemical reactions with an exogenously supplied partner. acs.orgrsc.org This allows for the tagging and subsequent detection of modified proteins.

One of the earliest and most impactful approaches involves metabolic labeling with isoprenoid analogs containing azide (B81097) or alkyne moieties. umn.edunih.gov These analogs, such as azido-farnesyl pyrophosphate (FPP-azide) or azido-farnesol (F-azide-OH), are fed to cells and are metabolically incorporated into proteins by FTase. pnas.org The incorporated azide or alkyne then serves as a "handle" for ligation to a reporter molecule, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, via reactions like the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". pnas.orgnih.govpnas.org This "tagging-via-substrate" (TAS) approach has enabled the global profiling and identification of numerous farnesylated proteins. pnas.org

More recently, alkyne-containing isoprenoid analogs have gained favor due to the efficiency of CuAAC. nih.govpnas.org Probes like alkynyl-farnesol (alk-FOH) and its diphosphate (B83284) counterpart (C15AlkOPP) have been used to label the "prenylome" for proteomic analysis and imaging. nih.govresearchgate.net These tools have been crucial in identifying novel farnesylated proteins and understanding how the prenylome changes in response to FTase inhibitors (FTIs). researchgate.net To circumvent the potential toxicity of the copper catalyst used in CuAAC, copper-free click chemistry methods have also been developed, such as the inverse electron demand Diels-Alder (IEDDA) reaction using norbornene-containing probes like C10NorOPP. uzh.chacs.org

Activity-based protein profiling (ABPP) represents another powerful strategy that utilizes chemical probes to covalently label active enzymes. whiterose.ac.uk Photoactive analogs of FPP have been designed to bind to prenyltransferases and, upon photoactivation, form a covalent bond with the enzyme, allowing for its identification and characterization. umn.eduacs.org Additionally, "smart" activatable probes have been engineered to become fluorescent only upon being processed by FTase, enabling the real-time imaging of enzyme activity in living cells. nih.gov

Farnesylcysteine analogs have also been synthesized and utilized as research tools. These molecules, such as N-acetyl-S-farnesyl-L-cysteine (AFC), can act as substrates or inhibitors for enzymes that process farnesylated proteins, like isoprenylated protein methyltransferase. acs.orgnih.gov Studying the effects of these analogs helps to elucidate the downstream signaling events that follow protein farnesylation. portlandpress.com

The development of these diverse research tools has been pivotal in advancing our understanding of S-farnesylation. They provide the means to directly observe and manipulate these pathways, offering insights into their roles in health and disease that would be unattainable through traditional genetic or biochemical methods alone. pnas.orgnih.gov

Interactive Data Tables

Below are data tables summarizing some of the key research tools and probes developed for studying S-farnesylation pathways.

Table 1: Metabolic Labeling Probes for S-Farnesylation This table provides an overview of isoprenoid analogs used for metabolic labeling of farnesylated proteins.

Probe NameChemical GroupDetection MethodKey FindingsCitations
FPP-azide / F-azide-OH AzideStaudinger Ligation, CuAACEnabled the "tagging-via-substrate" (TAS) approach for proteomic identification of farnesylated proteins. pnas.org pnas.org
Alkynyl-farnesol (alk-FOH) AlkyneCuAACUsed for in-gel fluorescence profiling and proteomic analysis of the prenylome in macrophages, leading to the discovery of ZAPL S-farnesylation. nih.govpnas.org nih.govpnas.org
C15AlkOPP AlkyneCuAACA universal probe that labels a broad range of prenylated proteins, including those modified by FTase and GGTases. acs.org researchgate.netuzh.chacs.org
C10NorOPP NorborneneInverse Electron Demand Diels-Alder (IEDDA)Allows for copper-free labeling of prenylated proteins for proteomic analysis. uzh.chacs.org uzh.chacs.org
YnF AlkyneCuAACA selective probe for farnesylation, used in combination with YnGG for dual profiling of farnesylation and geranylgeranylation. nih.gov nih.gov

Table 2: Activity-Based and Other Probes for S-Farnesylation Pathways This table details probes designed to target the activity of enzymes in the farnesylation pathway or to mimic the farnesylated product.

Probe TypeExample ProbeTargetApplicationKey FeaturesCitations
Photoactive FPP Analog Diazotrifluoropropanoyl-containing FPP analogPrenyltransferases (e.g., FTase)Covalent modification and identification of substrate-binding subunits.Forms a covalent bond with the enzyme upon photolysis. acs.org umn.eduacs.org
Activatable Fluorescent Probe Peptide-based probe with a fluorophore and quencherFarnesyltransferase (FTase)Real-time imaging of FTase activity in live cells.Becomes fluorescent upon enzymatic farnesylation. nih.gov nih.govacs.org
Farnesylcysteine Analog N-acetyl-S-farnesyl-L-cysteine (AFC)Isoprenylated protein methyltransferaseStudying downstream processing of farnesylated proteins.Acts as a substrate for the methyltransferase enzyme. acs.orgnih.gov acs.orgnih.govportlandpress.com
Farnesylcysteine Analog Farnesylthioacetic acid (FTA)Isoprenylated protein methyltransferaseInhibiting downstream processing of farnesylated proteins.Inhibits the methyltransferase enzyme. portlandpress.com portlandpress.com

Q & A

Q. What is the structural and functional significance of S-Farnesyl cysteine in yeast mating pheromones?

this compound is a critical post-translational modification (PTM) in the Saccharomyces cerevisiae α-factor mating pheromone. The C-terminal sequence -Cys-Xaa-Xaa-Xaa (Xaa: any amino acid) undergoes farnesylation, proteolysis, and methylation to produce the mature pheromone. This modification enables membrane localization and interaction with G protein-coupled receptors (GPCRs) during mating . Methodological Insight : Structural identification of this compound was achieved via mass spectrometry and Edman degradation in seminal studies . For replication, use recombinant yeast strains with knockout mutations in farnesyltransferase (e.g., RAM gene mutants) to observe loss of α-factor activity .

Q. How can researchers detect this compound modifications in proteins?

Key techniques :

  • Mass spectrometry (MS) with collision-induced dissociation (CID) to identify farnesyl thioether bonds .
  • Radiolabeling : Incubate cells with ³H-farnesyl pyrophosphate and perform autoradiography after SDS-PAGE .
  • Immunoblotting using antibodies against farnesylated peptides (e.g., anti-Ras antibodies in cancer studies) .

Q. What experimental models are suitable for studying this compound-dependent processes?

  • Yeast mating assays : Use S. cerevisiae Δste24 mutants to study defective α-factor processing .
  • Mammalian cell lines : NIH3T3 fibroblasts transfected with Ha-Ras constructs to monitor farnesylation-dependent membrane localization .

Advanced Research Questions

Q. How do this compound analogs inhibit isoprenoid-dependent enzymes, and what are their limitations?

Analogs like S-Farnesyl thioacetic acid act as competitive inhibitors of isoprenylated protein methyltransferase (ICMT) by mimicking the farnesylated cysteine substrate. However, their efficacy varies due to differences in substrate binding kinetics. For example, N-acetyl-S-farnesylcysteine (AFC) has a KM 10-fold higher than peptide-based substrates (e.g., LARYK-S-farnesyl-C), suggesting upstream amino acid sequences enhance ICMT recognition . Methodology : Perform in vitro methylation assays using purified ICMT and titrate inhibitors with ³H-S-adenosylmethionine to quantify inhibition .

Q. What contradictory findings exist regarding this compound's role in RAS signaling?

While farnesylation is essential for RAS membrane localization, some studies report residual RAS activity in cells treated with farnesyltransferase inhibitors (FTIs). This paradox arises from alternative geranylgeranylation or prenylation-independent RAS activation pathways . Resolution Strategy : Use dual FTase/GGTase inhibitors (e.g., Lonafarnib ) or CRISPR-Cas9 to knockout ICMT in RAS-driven cancer models .

Q. How can researchers design experiments to differentiate farnesylation from other lipid modifications?

  • Prenylation-specific inhibitors : Treat cells with FTIs (e.g., α-hydroxy farnesyl phosphonic acid ) and compare prenylation profiles via MS .
  • Subcellular fractionation : Isolate membrane-bound vs. cytosolic proteins to assess farnesylation-dependent localization .

Q. What are the challenges in synthesizing this compound-modified peptides for in vitro studies?

Synthesis requires:

  • Solid-phase peptide synthesis (SPPS) with tert-butylthiol (tBuS-) protection for cysteine.
  • Farnesylation using recombinant farnesyltransferase and farnesyl pyrophosphate . Critical step : Validate modifications via MALDI-TOF MS and NMR to confirm stereochemistry .

Data Contradictions and Validation

Q. Why do conflicting results arise in studies of ICMT inhibition by this compound analogs?

Q. How reliable are computational models for predicting this compound modification sites?

Current algorithms (e.g., PrePS ) have ~80% accuracy but fail to predict non-canonical motifs (e.g., -Cys-Ala-Ile-Met in K-Ras4B). Experimental validation via mutagenesis or MS is mandatory .

Emerging Research Directions

Q. Can this compound derivatives be repurposed for non-cancer applications (e.g., neurodegenerative diseases)?

Preliminary data suggest ICMT inhibitors reduce neuroinflammation by blocking farnesylated small GTPases (e.g., RhoA). Experimental design : Use primary microglial cultures treated with POP-FC analogs and measure cytokine secretion via ELISA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.